{3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine
Overview
Description
{3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine is a synthetic organic compound. Its unique structure makes it a fascinating subject in multiple scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to synthesize {3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine involves a multi-step reaction starting with commercially available precursors. This might include:
Formation of the pyrazole ring: : Initiate with a condensation reaction between hydrazine and a 1,3-dicarbonyl compound.
Introduction of the ethoxyethyl side chain: : Typically via an alkylation reaction.
Attachment of the propyl group: : Achieved through a coupling reaction with an appropriate halide.
Methylation of the amine: : Final step can be performed using methyl iodide under basic conditions.
Industrial Production Methods
For industrial-scale production, optimizing yield and efficiency is paramount. This might involve:
Optimized reaction conditions: : Higher temperatures and pressures can be employed.
Catalysts: : Utilization of specific catalysts to increase reaction rates.
Continuous flow processes: : To manage large quantities and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : Can be oxidized to introduce various functional groups.
Reduction: : Reduction reactions might lead to hydrogenation of specific bonds.
Substitution: : Electrophilic or nucleophilic substitutions can alter the side chains or pyrazole ring.
Common Reagents and Conditions
Oxidation: : Often uses potassium permanganate or chromium trioxide.
Reduction: : Typically employs lithium aluminium hydride or palladium on carbon.
Substitution: : Common reagents include alkyl halides for nucleophilic substitutions or reagents like iodine for electrophilic substitutions.
Major Products
These reactions produce a range of derivatives, enhancing the versatility of the compound for various applications.
Scientific Research Applications
Chemistry: : Acts as a building block in the synthesis of more complex molecules. Biology : Explores interactions with biological macromolecules, potentially serving as a drug candidate or a biochemical probe. Medicine : Investigated for its potential therapeutic effects, including anti-inflammatory or anti-cancer properties. Industry : Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
Molecular Targets: : Binds to specific proteins or enzymes, altering their activity. Pathways Involved : Might modulate signaling pathways such as MAPK or PI3K-Akt, influencing cell behavior and responses.
Comparison with Similar Compounds
Comparison: : Compounds such as {3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]butyl}(methyl)amine share structural similarities but differ in their side chain length, affecting their physical and chemical properties.
Unique Features: : The ethoxyethyl and pyrazole moieties confer specific reactivity and interaction profiles, making it distinctive compared to others.
Similar Compounds
{3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine
{3-[1-(2-propoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine
{3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]butyl}(methyl)amine
This compound is a treasure trove of research opportunities across diverse scientific disciplines. Whether you're a chemist, biologist, or industrial scientist, it offers a world of exploration.
Properties
IUPAC Name |
3-[1-(2-ethoxyethyl)pyrazol-4-yl]-N-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-3-15-8-7-14-10-11(9-13-14)5-4-6-12-2/h9-10,12H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRYFPYZZKAKDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=C(C=N1)CCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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